molecular formula C12H12O3 B13980292 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- CAS No. 26002-73-3

1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy-

Cat. No.: B13980292
CAS No.: 26002-73-3
M. Wt: 204.22 g/mol
InChI Key: PZUCPFIGXOBMSF-UHFFFAOYSA-N
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Description

1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy-: is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, characterized by the presence of an epoxide ring and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- can be synthesized through several methods. One common approach involves the epoxidation of 1,4-dihydronaphthalene derivatives. The reaction typically employs peracids such as meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, osmium tetroxide, dichloromethane, low temperatures.

    Reduction: Lithium aluminum hydride, ether solvents, room temperature.

    Substitution: Nucleophiles like sodium methoxide, polar aprotic solvents, elevated temperatures.

Major Products Formed:

    Oxidation: Formation of diols or other oxygenated derivatives.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving epoxides. It can also serve as a model compound to investigate the metabolic pathways of naphthalene derivatives.

Medicine: The compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can undergo nucleophilic attack by amino acid residues in enzymes, leading to the formation of covalent adducts. This interaction can inhibit enzyme activity or alter receptor function, resulting in various biological effects.

Comparison with Similar Compounds

  • 1,4-Dihydro-1,4-epoxynaphthalene
  • 1,4-Dihydronaphthalene-1,4-oxide
  • 1,4-Dihydronaphthalene-1,4-endo-oxide
  • 7-Oxabenzonorbornadiene

Comparison: 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for research and application development.

Properties

CAS No.

26002-73-3

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3,6-dimethoxy-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene

InChI

InChI=1S/C12H12O3/c1-13-7-3-4-8(14-2)12-10-6-5-9(15-10)11(7)12/h3-6,9-10H,1-2H3

InChI Key

PZUCPFIGXOBMSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3C=CC(C2=C(C=C1)OC)O3

Origin of Product

United States

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